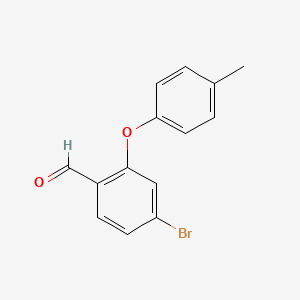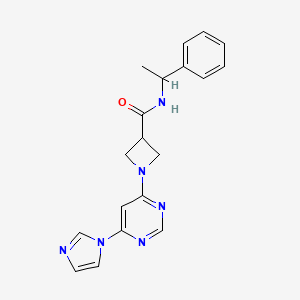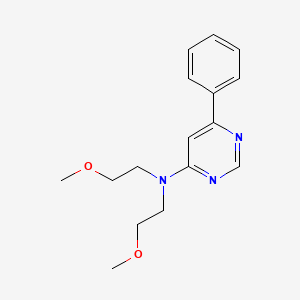
2-Chloro-6-hydroxymethyl-isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-hydroxymethyl-isonicotinic acid is an organic compound that belongs to the family of isonicotinic acids. This compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxymethyl group at the 6-position on the isonicotinic acid backbone. It is a derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom.
作用机制
Target of Action
Isonicotinic acid derivatives have been known to interact with various biochemical pathways .
Mode of Action
It’s worth noting that isonicotinic acid derivatives have been implicated in various biochemical reactions .
Biochemical Pathways
Isonicotinic acid derivatives are known to interact with the signaling steps between certain biochemical compounds .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be readily prepared and are generally environmentally benign .
Result of Action
Similar compounds have been known to participate in electronically divergent processes with metal catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxymethyl-isonicotinic acid typically involves the chlorination of 6-hydroxymethyl-isonicotinic acid. This can be achieved through various methods, including the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Chloro-6-hydroxymethyl-isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: 2-Chloro-6-carboxy-isonicotinic acid.
Reduction: 2-Chloro-6-hydroxymethyl-isonicotinic alcohol.
科学研究应用
2-Chloro-6-hydroxymethyl-isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
相似化合物的比较
2-Chloro-6-hydroxymethyl-isonicotinic acid can be compared with other isonicotinic acid derivatives, such as:
Isonicotinic acid: Lacks the chlorine and hydroxymethyl groups, making it less reactive in certain substitution reactions.
2-Chloroisonicotinic acid: Contains a chlorine atom but lacks the hydroxymethyl group, affecting its solubility and reactivity.
6-Hydroxymethyl-isonicotinic acid: Contains the hydroxymethyl group but lacks the chlorine atom, influencing its chemical behavior and biological activity.
The unique combination of the chlorine atom and hydroxymethyl group in this compound imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-2,10H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPGPQOESPWFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900799-89-5 |
Source


|
| Record name | 2-chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2876318.png)
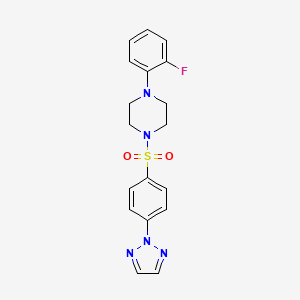


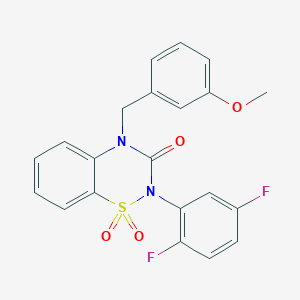
![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)
